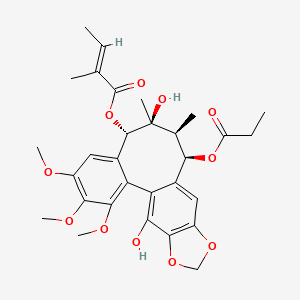![molecular formula C6H8N2S B13061217 1H,4H,6H,7H-Thiopyrano[4,3-c]pyrazole](/img/structure/B13061217.png)
1H,4H,6H,7H-Thiopyrano[4,3-c]pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is characterized by a fused ring system containing both sulfur and nitrogen atoms, which contributes to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 1H,4H,6H,7H-Thiopyrano[4,3-c]pyrazole typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the cyclization of a precursor molecule containing both thiopyran and pyrazole moieties. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product .
Industrial production methods for this compound may vary, but they generally follow similar principles of organic synthesis, with a focus on optimizing yield and purity. The choice of reagents, reaction temperature, and purification techniques are critical factors in the efficient production of this compound.
Analyse Chemischer Reaktionen
1H,4H,6H,7H-Thiopyrano[4,3-c]pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring, altering its chemical properties.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1H,4H,6H,7H-Thiopyrano[4,3-c]pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of advanced materials, such as organic semiconductors and polymers.
Wirkmechanismus
The mechanism of action of 1H,4H,6H,7H-Thiopyrano[4,3-c]pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are often complex and depend on the specific application being studied .
Vergleich Mit ähnlichen Verbindungen
1H,4H,6H,7H-Thiopyrano[4,3-c]pyrazole can be compared to other heterocyclic compounds containing sulfur and nitrogen atoms, such as thiophene and pyrazole derivatives. Its unique fused ring system distinguishes it from these compounds, providing distinct chemical and biological properties. Similar compounds include:
Thiophene derivatives: Known for their use in organic electronics and materials science.
Pyrazole derivatives: Widely studied for their pharmacological activities and as intermediates in organic synthesis.
Eigenschaften
Molekularformel |
C6H8N2S |
|---|---|
Molekulargewicht |
140.21 g/mol |
IUPAC-Name |
1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole |
InChI |
InChI=1S/C6H8N2S/c1-2-9-4-5-3-7-8-6(1)5/h3H,1-2,4H2,(H,7,8) |
InChI-Schlüssel |
BGPVVWPJVWAOGJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSCC2=C1NN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 4,4-difluoro-1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B13061139.png)
![5-methyl-4-oxo-3,4-dihydro-2H-thieno[3,2-e][1,2,3]thiadiazine-6-carbohydrazide 1,1-dioxide](/img/structure/B13061145.png)


![tert-butyl N-[2-amino-1-(oxan-4-yl)ethyl]carbamate](/img/structure/B13061166.png)
![2-Fluoro-5-azaspiro[3.4]octane](/img/structure/B13061171.png)

![5-Bromo-1-[(pyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13061178.png)





